molecular formula C17H26BN3O3 B13728366 1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one

1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one

Cat. No.: B13728366
M. Wt: 331.2 g/mol
InChI Key: YPLLOENXOLDHCF-UHFFFAOYSA-N
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Description

1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a piperazin-2-one core and a pyridin-2-yl group substituted with a dioxaborolan moiety. The presence of the dioxaborolan group is particularly significant due to its utility in various chemical reactions, especially in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one typically involves multiple steps. One common method starts with the preparation of the pyridin-2-yl precursor, which is then functionalized with the dioxaborolan group. The piperazin-2-one core is introduced in the final steps of the synthesis. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of reagents and conditions is critical to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one involves its interaction with specific molecular targets. The dioxaborolan group is known to facilitate the formation of carbon-carbon bonds, which is a key step in many synthetic processes. The compound’s reactivity is influenced by the electronic properties of the pyridin-2-yl and piperazin-2-one moieties, which can modulate its interaction with various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one lies in its combination of the piperazin-2-one core and the dioxaborolan-substituted pyridin-2-yl group. This unique structure imparts specific reactivity and properties that are valuable in various chemical and biological applications .

Properties

Molecular Formula

C17H26BN3O3

Molecular Weight

331.2 g/mol

IUPAC Name

1-methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-2-one

InChI

InChI=1S/C17H26BN3O3/c1-12-9-13(18-23-16(2,3)17(4,5)24-18)10-19-15(12)21-8-7-20(6)14(22)11-21/h9-10H,7-8,11H2,1-6H3

InChI Key

YPLLOENXOLDHCF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(C(=O)C3)C)C

Origin of Product

United States

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